This compound is derived from the broader class of quinazoline compounds, which are known for their diverse biological activities, including anticancer properties. The synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine has been documented in several patents and scientific literature, highlighting its significance as an intermediate in pharmaceutical synthesis .
The synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine typically involves several steps, utilizing various reagents and conditions:
This method highlights the importance of solvent choice and reaction conditions in achieving high yields and purity.
The molecular formula of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is C21H14ClFIN3O, with a molecular weight of approximately 505.72 g/mol.
The dihedral angles between the fused rings and benzene rings indicate a twisted conformation, which may affect how the compound interacts at a molecular level .
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine participates in various chemical reactions that can be leveraged for further synthetic applications:
These reactions underscore its utility in organic synthesis and medicinal chemistry.
The mechanism of action for N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine primarily relates to its role as an intermediate in lapatinib synthesis, which functions as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By inhibiting this receptor, lapatinib disrupts signaling pathways that promote tumor growth and proliferation.
Lapatinib's inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells that express EGFR, making this compound crucial in developing targeted cancer therapies .
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions during synthesis and application.
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine has several significant applications:
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine represents a structurally complex quinazoline derivative with significant pharmaceutical relevance. This synthetic organic compound features a molecular formula of C₂₁H₁₄ClFIN₃O, corresponding to a molecular weight of 505.71 g/mol [2] [4] [6]. The compound exhibits systematic chemical naming according to IUPAC conventions as N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine, reflecting its precise atomic connectivity [6] [9]. The chemical architecture integrates three key moieties: a halogen-substituted quinazoline core (6-iodoquinazolin-4-amine), a dichlorinated phenyl ring, and a fluorinated benzyl ether linkage, creating a planar configuration conducive to biological target interaction [10].
The compound is recognized by several standard identifiers: CAS Registry Number (231278-20-9), PubChem CID (10174519), UNII (3W4KWN3L2W), and MDL Number (MFCD09998827) [2] [6] [9]. In pharmaceutical contexts, it frequently appears under synonymous designations including Lapatinib Intermediate 2, 6-Iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline, and N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine [8] [9]. The SMILES notation (FC1=CC(COC2=CC=C(NC3=C4C=C(I)C=CC4=NC=N3)C=C2Cl)=CC=C1) and InChIKey (UHFPFDMMKYQMLC-UHFFFAOYSA-N) provide machine-readable representations essential for computational chemistry and database searching [6] [7].
Table 1: Comprehensive Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine |
Common Synonyms | Lapatinib Intermediate 2; 6-Iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline; 4-[3-Chloro-4-(3-fluorobenzyloxy)phenylamino]-6-iodoquinazoline |
CAS Registry Number | 231278-20-9 |
PubChem CID | 10174519 |
UNII | 3W4KWN3L2W |
Molecular Formula | C₂₁H₁₄ClFIN₃O |
Molecular Weight | 505.71 g/mol |
InChIKey | UHFPFDMMKYQMLC-UHFFFAOYSA-N |
The emergence of this quinazoline derivative coincides with the late 1990s paradigm shift toward targeted cancer therapeutics, specifically tyrosine kinase inhibitors (TKIs) [8] [10]. Its synthetic origin traces to pharmaceutical development pipelines seeking selective epidermal growth factor receptor (EGFR) antagonists, with foundational research documented in key medicinal chemistry literature circa 1997 [8]. The compound occupies a critical position in the evolutionary timeline of quinazoline-based kinase inhibitors, bridging early non-selective inhibitors to contemporary targeted agents [10].
The compound's structural blueprint reflects medicinal chemistry strategies prevalent during its development period: incorporation of halogen atoms (iodine and chlorine) to modulate electronic properties and enhance target binding, the fluorobenzyl moiety for metabolic stability, and the quinazoline core as a privileged scaffold for kinase inhibition [9] [10]. X-ray crystallographic studies confirmed its planar configuration with bicyclic ring systems forming a dihedral angle of 4.5°, facilitating intermolecular stacking interactions within kinase domains [10]. Historical synthesis routes typically involved nucleophilic displacement between 2-chloro-4-(6-iodo-quinazolin-4-ylamino)-phenol and 1-chloromethyl-3-fluorobenzene under alkaline conditions (potassium carbonate in acetone), achieving yields exceeding 89% [10].
This quinazoline derivative serves as a critical synthetic precursor in the production of clinically significant tyrosine kinase inhibitors, most notably lapatinib ditosylate (Tykerb/Tyverb), a dual EGFR/HER2 inhibitor approved for advanced breast cancer [8] [9]. The compound's molecular architecture contains two indispensable pharmacophoric elements: the 6-iodoquinazoline group provides the essential kinase-binding motif, while the 3-fluorobenzyloxy substituent enhances target specificity and pharmacokinetic properties in the final active pharmaceutical ingredient (API) [8] [10].
The strategic placement of the iodine atom at the quinazoline 6-position enables pivotal palladium-catalyzed cross-coupling reactions during subsequent synthetic stages, permitting introduction of diverse aryl, heteroaryl, or alkynyl substituents to optimize receptor affinity [8]. This chemical functionality establishes the compound as a versatile molecular platform for generating structural analogs targeting multiple kinase pathways [1]. Its physicochemical profile—including moderate lipophilicity (calculated LogP 5.61), poor aqueous solubility (0.0000341 mg/mL), and solid-state stability under controlled conditions—renders it suitable for multi-step synthetic processes [7] [9].
Table 2: Key Physicochemical Properties and Handling Characteristics
Property | Specification | Analytical Method |
---|---|---|
Appearance | White to orange to green crystalline powder | Visual |
Melting Point | 223-227°C (225°C reference) | Differential scanning calorimetry |
Purity | >97.0-98.0% | HPLC/Titration |
Solubility (Water) | Slightly soluble (0.0000341 mg/mL) | Equilibrium solubility |
LogP (Calculated) | 5.61 (consensus) | Computational modeling |
Sensitivity | Light-sensitive | Stability testing |
Storage Conditions | Room temperature, dark, inert atmosphere | ICH stability guidelines |
Molecular Weight | 505.71 g/mol | Mass spectrometry |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9